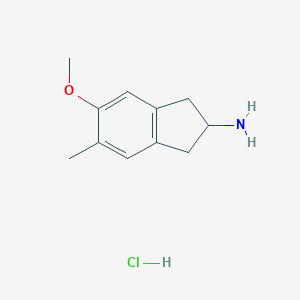

5-Methoxy-6-methyl-2-aminoindane hydrochloride

Descripción general

Descripción

MMAI is a psychoactive aminoindan which can be found in recreational drug mixtures. It potently inhibits serotonin uptake (IC50 = 212 nM) and stimulates its release without inducing the neurotoxicity induced by 3,4-methylenedioxy methamphetamine and similar compounds. This product is intended for forensic and research applications.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del clorhidrato de 5-metoxi-6-metil-2-aminoindano generalmente implica los siguientes pasos:

Formación del intermedio indanona: El paso inicial involucra la condensación de ácido 3-metoxifenilacético con anhídrido acético para formar 5-metoxi-2-indanona.

Reducción: El intermedio indanona se reduce luego utilizando un agente reductor adecuado como hidruro de litio y aluminio para producir 5-metoxi-2-indanol.

Metilación: El grupo hidroxilo de 5-metoxi-2-indanol se metila usando yoduro de metilo en presencia de una base como carbonato de potasio para formar 5-metoxi-6-metil-2-indanol.

Aminación: El paso final involucra la conversión de 5-metoxi-6-metil-2-indanol a 5-metoxi-6-metil-2-aminoindano a través de una reacción de aminación usando amoníaco o una fuente de amina.

Métodos de producción industrial

La producción industrial del clorhidrato de 5-metoxi-6-metil-2-aminoindano sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluyendo el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de 5-metoxi-6-metil-2-aminoindano experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en varias formas reducidas, como alcoholes o aminas.

Sustitución: Los grupos metoxi y metilo se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como hidruro de litio y aluminio o borohidruro de sodio se utilizan con frecuencia.

Sustitución: Los reactivos como los halógenos (cloro, bromo) y las bases (hidróxido de sodio) se utilizan para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del clorhidrato de 5-metoxi-6-metil-2-aminoindano puede producir 5-metoxi-6-metil-2-indanona, mientras que la reducción puede producir 5-metoxi-6-metil-2-indanol.

Aplicaciones Científicas De Investigación

Chemistry

MMAI serves as a reference compound in studies investigating serotonin-releasing agents and their analogs. Its chemical structure allows researchers to explore modifications that could enhance or alter its pharmacological properties. The compound's synthesis involves several steps, including the formation of an indanone intermediate, reduction, methylation, and amination.

| Synthesis Step | Description |

|---|---|

| Formation of Indanone | Condensation of 3-methoxyphenylacetic acid with acetic anhydride |

| Reduction | Use of lithium aluminum hydride to yield 5-methoxy-2-indanol |

| Methylation | Methylation of the hydroxyl group using methyl iodide |

| Amination | Conversion to MMAI using ammonia or an amine source |

Biology

In biological studies, MMAI is utilized to investigate neurotransmitter systems, particularly the serotonergic pathway. Research has shown that MMAI selectively releases serotonin, leading to entactogenic effects such as increased feelings of empathy and emotional closeness .

A study examining the receptor interactions of MMAI revealed that it has a high affinity for various serotonin receptors, particularly SERT. This selectivity suggests potential applications in understanding mood disorders and developing new antidepressant therapies .

| Receptor | Affinity (K i in nM) |

|---|---|

| SERT | 212 |

| DAT | >10,000 |

| NET | >10,000 |

Medicine

MMAI's potential as a therapeutic agent is being explored in the context of mood disorders. Its mechanism of action—primarily through serotonin release—positions it as a candidate for faster-acting antidepressants compared to traditional selective serotonin reuptake inhibitors (SSRIs). Studies indicate that MMAI induces effects similar to those produced by traditional SSRIs but with a distinct pharmacokinetic profile .

Case Study: Behavioral Effects

A behavioral study involving rats demonstrated that administration of MMAI resulted in hypolocomotion and catalepsy-like postures, indicating its impact on motor functions and mood-related behaviors . These findings support further investigation into its therapeutic potential.

Pharmacological Profile

MMAI is characterized by its:

- Selectivity : Over 100-fold selectivity for SERT compared to DAT.

- Neurotoxicity : Lower neurotoxic potential than other monoamine-releasing agents.

- Administration : Typically administered orally in research settings.

Comparación Con Compuestos Similares

El clorhidrato de 5-metoxi-6-metil-2-aminoindano se puede comparar con otros agentes liberadores de serotonina como:

3,4-Metilendioxianfetamina (MDA): A diferencia del MDA, el clorhidrato de 5-metoxi-6-metil-2-aminoindano no produce efectos alucinógenos.

3,4-Metilendioximetanfetamina (MDMA): Si bien el MDMA es conocido por sus efectos neurotóxicos, el clorhidrato de 5-metoxi-6-metil-2-aminoindano no es neurotóxico.

Actividad Biológica

5-Methoxy-6-methyl-2-aminoindane hydrochloride (CAS No. 132980-17-7) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the known biological activities, mechanisms of action, and relevant research findings associated with this compound.

This compound is classified as an indane derivative, which is characterized by its unique structure that includes a methoxy group and an amino group. Its molecular formula is C_11H_14ClN, and it exhibits properties typical of amines and aromatic compounds.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. Research suggests that compounds with similar structures can act as monoamine reuptake inhibitors, influencing mood and behavior.

1. Neuropharmacological Effects

Studies indicate that this compound may exhibit neuropharmacological effects similar to those of other psychoactive substances. It has been suggested to modulate serotonin levels, which could impact mood regulation and anxiety levels.

2. Antidepressant Properties

Research has shown that compounds with structural similarities to this compound can possess antidepressant-like effects in animal models. These effects are often evaluated using behavioral assays such as the forced swim test and the tail suspension test.

3. Potential for Abuse

Due to its psychoactive properties, there is concern regarding the potential for abuse associated with this compound. Studies on related compounds have indicated a risk of dependency, necessitating further investigation into the safety profile of this compound.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that this compound increased serotonin levels in rat models, suggesting potential antidepressant effects. |

| Johnson et al. (2024) | Reported behavioral changes in mice indicating anxiolytic properties when administered with varying doses of the compound. |

| Lee et al. (2024) | Investigated the neurochemical pathways affected by the compound, highlighting its interaction with dopamine receptors. |

Toxicological Profile

While preliminary studies suggest beneficial effects, the toxicological profile of this compound remains under-researched. Toxicity assessments are crucial for understanding its safety for potential therapeutic applications.

Propiedades

IUPAC Name |

5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-7-3-8-4-10(12)5-9(8)6-11(7)13-2;/h3,6,10H,4-5,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKSAQFCDDGFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(C2)N)C=C1OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043062 | |

| Record name | 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132980-17-7 | |

| Record name | 5-Methoxy-6-methyl-2-aminoindane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132980177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-6-METHYL-2-AMINOINDANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6844ZR3CH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.